Substance P (1-7) (trifluoroacetic acid) is a peptide fragment derived from the neuropeptide substance P, which plays a significant role in various physiological processes, particularly in pain perception and inflammatory responses. This compound has garnered interest for its potential therapeutic applications, especially concerning its interactions within the central nervous system. The peptide is composed of the first seven amino acids of substance P, which is known to influence neurogenic inflammation and pain signaling pathways.
Substance P (1-7) is synthesized from the full-length substance P through enzymatic cleavage. It can be derived from various biological systems or synthesized chemically in laboratories. The synthesis often employs solid-phase peptide synthesis techniques, which allow for precise control over the sequence and purity of the peptide.
Substance P (1-7) belongs to a class of compounds known as neuropeptides. These are small protein-like molecules used by neurons to communicate with each other. It is specifically classified under tachykinins, a family of neuropeptides that includes substance P and neurokinins A and B.
The primary method for synthesizing Substance P (1-7) is solid-phase peptide synthesis (SPPS). This technique involves several key steps:
In laboratory settings, automated peptide synthesizers are often employed to enhance efficiency and ensure high purity levels. The use of trifluoroacetic acid during cleavage is critical as it helps maintain the integrity of the peptide structure while allowing for its release from the resin matrix .
The molecular structure of Substance P (1-7) consists of the following amino acid sequence:
This sequence corresponds to the first seven residues of the full-length substance P molecule.
The molecular formula for Substance P (1-7) is C₃₇H₅₁N₈O₁₀S, with a molecular weight of approximately 785.9 g/mol. The trifluoroacetic acid component contributes to its solubility and stability in various solvents .
Substance P (1-7) can participate in several chemical reactions:
These reactions can be influenced by various reagents and conditions, with specific products formed based on the nature of the reaction and the environment in which it occurs . For example, oxidation may yield modified peptides with altered functional groups that could impact their biological activity.
Substance P (1-7) exerts its effects primarily through interactions with neurokinin receptors in the central nervous system. It acts as an antagonist to substance P, modulating its effects on pain perception and inflammation. Specifically, it targets neurokinin receptors, which play a crucial role in transmitting pain signals and regulating inflammatory responses .
Substance P (1-7) appears as a white to off-white powder that is soluble in water and organic solvents due to its polar nature.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or prolonged heat. Its solubility profile allows it to be utilized in various biological assays and therapeutic applications .
Substance P (1-7) has several scientific applications:
Substance P (1-7)(TFA) is a truncated metabolite of the full-length neuropeptide Substance P (SP), generated through enzymatic cleavage by endopeptidases. Its amino acid sequence (Arg-Pro-Lys-Pro-Gln-Gln-Phe) lacks the C-terminal domain required for high-affinity binding to classical tachykinin receptors (NK1R, NK2R, NK3R). This structural distinction underlies its unique functional antagonism: While full-length SP activates NK1R with nanomolar affinity, SP(1-7)(TFA) binds weakly to NK1R and competitively inhibits SP-induced signaling cascades [2] [6]. In vivo studies in rodents confirm that intrathecal co-administration of SP(1-7)(TFA) (1.0–4.0 pM) with SP significantly attenuates aversive behaviors by >60%, demonstrating its role as an endogenous modulator of SP-mediated nociception [2] [6].
Table 1: Binding and Functional Profiles of SP(1-7)(TFA) at Tachykinin Receptors
Receptor | Binding Affinity (Ki) | Second Messenger Modulation | Functional Outcome |
---|---|---|---|
NK1R | Low affinity (µM range) | Inhibits SP-induced IP3/DAG and cAMP | Antagonism of nociception and emesis |
NK2R | Negligible | No significant effect | No physiological role |
NK3R | Negligible | No significant effect | No physiological role |
Beyond tachykinin receptors, SP(1-7)(TFA) engages Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells and sensory neurons. This pathway suppresses neurogenic inflammation by:
This MRGPRX2-dependent mechanism positions SP(1-7)(TFA) as a negative regulator of SP-driven neuroinflammatory cascades, contrasting with the pro-inflammatory effects of full-length SP [3].
SP(1-7)(TFA) demonstrates context-dependent immunomodulation on mast cells:
Table 2: Effects of SP(1-7)(TFA) on Mast Cell Mediators
Mediator | Change Induced by SP(1-7)(TFA) | Receptor Mechanism | Functional Impact |
---|---|---|---|
Histamine | ↓ 55–70% | NK1R antagonism | Reduced vasodilation |
TNF-α | ↓ 40% | MRGPRX2 activation | Attenuated inflammation |
IL-6 | ↓ 40% | MRGPRX2 activation | Reduced neutrophil recruitment |
IL-10 | ↑ 25% | MRGPRX2 activation | Enhanced anti-inflammatory response |
SP(1-7)(TFA) modulates innate immune cell trafficking through:
Table 3: Impact of SP(1-7)(TFA) on Leukocyte Recruitment Pathways
Process | Target Molecule | Change | Biological Consequence |
---|---|---|---|
Leukocyte-endothelial adhesion | E-selectin, VCAM-1 | ↓ 50% | Reduced leukocyte extravasation |
Neutrophil chemotaxis | IL-8/CXCL8 | ↓ 60% | Impaired neutrophil infiltration |
Monocyte recruitment | CCL2 | ↓ 60% | Decreased macrophage accumulation |
Analytical Characterization of Substance P (1-7)(TFA)
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9